Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans-
Overview
Description
Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) that belongs to a class of organic compounds known for their complex ring structures. This compound is a trans-isomer of benz(e)acephenanthrylene-11,12-diol and is characterized by its unique arrangement of benzene rings and dihydroxy groups. It is known for its potential mutagenic and carcinogenic properties.
Preparation Methods
The synthesis of Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- typically involves the cyclization of precursor compounds under specific reaction conditions. One common method includes the cyclization of 4-(5-acenapthenyl)butyric acid, followed by a series of reduction and oxidation steps to introduce the dihydroxy groups and achieve the trans-configuration . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to its fully hydrogenated form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Its mutagenic and carcinogenic properties make it a subject of interest in toxicology and cancer research.
Medicine: Research into its effects on cellular processes can provide insights into the mechanisms of carcinogenesis.
Industry: It is used in the development of materials with specific electronic properties due to its aromatic structure.
Mechanism of Action
The mechanism by which Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- exerts its effects involves its interaction with cellular DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenic processes. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and replication.
Comparison with Similar Compounds
Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- is unique due to its specific ring structure and trans-configuration. Similar compounds include:
Acephenanthrylene: Another polycyclic aromatic hydrocarbon with a similar ring structure but lacking the dihydroxy groups.
Benz(e)acephenanthrylene: The parent compound without the dihydroxy groups and dihydro-configuration. These compounds share similar properties but differ in their specific chemical structures and reactivity.
Properties
IUPAC Name |
(14S,15S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(20),2,4,6,8,10,12,16,18-nonaene-14,15-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-17-9-8-11-10-16-13-5-2-1-4-12(13)14-6-3-7-15(19(14)16)18(11)20(17)22/h1-10,17,20-22H/t17-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNYHFQNLVWBFM-FXAWDEMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C5C(C(C=CC5=CC2=C43)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C5[C@@H]([C@H](C=CC5=CC2=C43)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002251 | |
Record name | 11,12-Dihydrobenzo[e]acephenanthrylene-11,12-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601002251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81824-11-5 | |
Record name | Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081824115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11,12-Dihydrobenzo[e]acephenanthrylene-11,12-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601002251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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